咖啡酰腐胺

描述

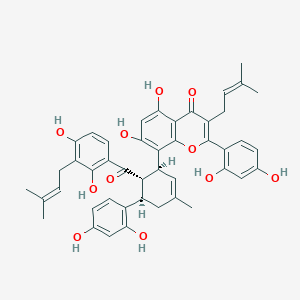

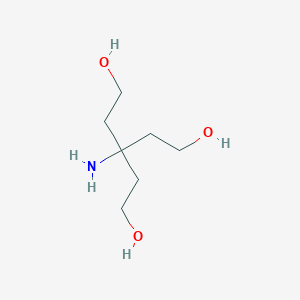

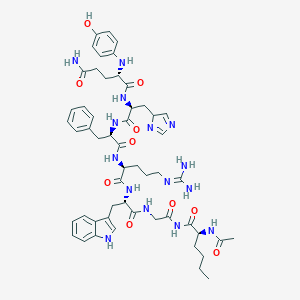

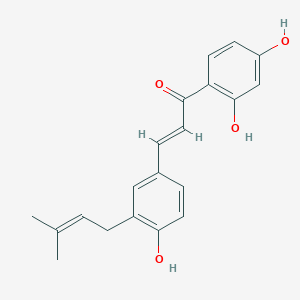

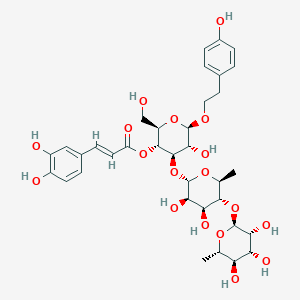

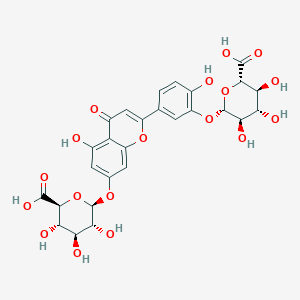

Caffeoylputrescine (CP) is a hydroxycinnamic acid amide found in various plant species, including Nicotiana tabacum. It is one of the compounds isolated from callus tissue cultures of tobacco and has been identified as a conjugate of caffeoyl-CoA and putrescine . CP has been studied for its role in plant growth and development, particularly in relation to callus formation and floral bud development . Despite earlier hypotheses suggesting a role in triggering growth and differentiation, recent studies indicate that CP likely increases in response to auxin and cytokinin in the media rather than directly influencing growth processes .

Synthesis Analysis

The biosynthesis of CP in Nicotiana tabacum involves the enzyme caffeoyl-CoA putrescine N-caffeoyl transferase, which catalyzes the formation of CP from caffeoyl-CoA and putrescine . This enzyme is soluble and has a molecular weight of approximately 48,000. It is not specific to putrescine, as it can also conjugate other diamines such as cadaverine, agmatine, and spermidine to caffeoyl-CoA . The biosynthetic pathway is further supported by the presence of hydroxycinnamoyl-CoA:putrescine hydroxycinnamoyltransferase (PHT) in tobacco cell cultures, which shows specificity for aliphatic diamines and caffeoyl-CoA as acyl donors .

Molecular Structure Analysis

CP's structure was confirmed through hydrolysis, color reactions, and comparison of infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra with those of synthetic compounds . The molecular structure consists of a putrescine backbone with a caffeoyl group attached, forming an amide linkage.

Chemical Reactions Analysis

The chemical reactions involving CP primarily include its biosynthesis and potential catabolism within the plant. CP is synthesized through the action of transferase enzymes, as mentioned earlier . The catabolism or further modification of CP in plants may involve hydrolysis or conjugation with other molecules, although specific pathways have not been detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of CP, such as solubility, melting point, and reactivity, are not explicitly detailed in the provided papers. However, the enzyme-mediated synthesis suggests that CP is likely soluble in aqueous environments within the plant, given the enzymatic activity occurs in vivo . The stability of the enzyme PCT in vitro suggests that CP may also be stable under certain conditions, such as in Tris buffer containing ascorbic acid .

科学研究应用

鉴定和提取

- 咖啡酰腐胺在紫花茄中被鉴定出来,连同其他羟基肉桂酸酰胺,通过光谱数据和水解(Sattar等人,1990)。

在植物生长和发育中的作用

- 研究表明,咖啡酰腐胺不直接参与烟草茎段外植体的生长和花芽形成,这与早期的假设相矛盾(Wyss-Benz等人,1990)。

- 它已从烟草愈伤组织培养物中分离出来,暗示它存在于植物组织培养物中(Mizukasi等人,1971)。

生物合成和酶促活性

- 咖啡酰腐胺是由烟草中的咖啡酰辅酶A和腐胺合成的,其中咖啡酰辅酶A腐胺N-咖啡酰转移酶在其形成中起着至关重要的作用(Negrel,1989)。

- 固定化的烟草细胞表明,苯丙氨酸向咖啡酰腐胺和其他羟基肉桂酰共轭物的生物转化会受到透性化的影响,揭示了对次级代谢物产生的见解(Berlin等人,1989)。

在植物器官中的分布

- 咖啡酰腐胺在茄科植物的不同器官中的分布不同,表明在不同的植物部分中具有特定的作用(Leubner‐Metzger和Amrhein,1993)。

与植物激素和胁迫反应的相互作用

- 对烟草的研究表明,MYB8,一个关键的转录因子,控制着咖啡酰腐胺和其他酚酰胺在食草动物攻击下的积累,突出了其在植物防御机制中的作用(Onkokesung等人,2011)。

药理和生物活性

- 咖啡酰腐胺在山莨菪根中被发现,连同其他羟基肉桂酸酰胺,其潜在的药理特性被强调(Long等人,2014)。

代谢和细胞效应

- 对烟草细胞培养的研究探讨了环境因素和代谢途径对咖啡酰腐胺产生的影响(Matsuda等人,2005)。

安全和危害

未来方向

属性

IUPAC Name |

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331448 | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

CAS RN |

29554-26-5 | |

| Record name | Caffeoylputrescine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29554-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。